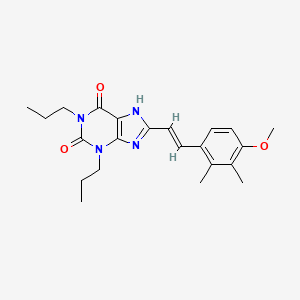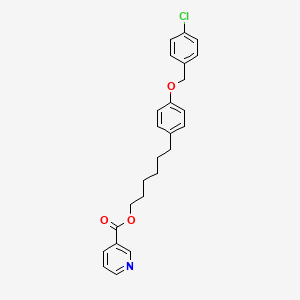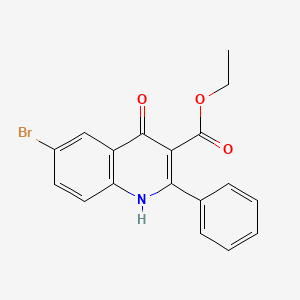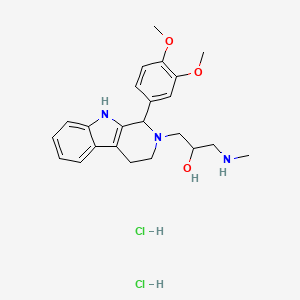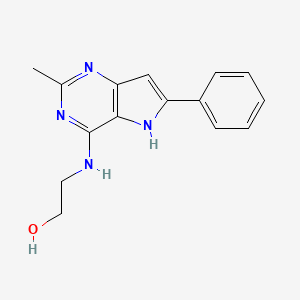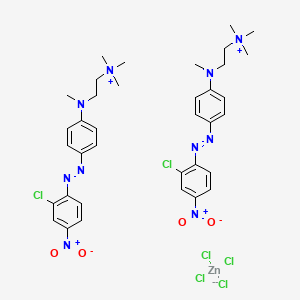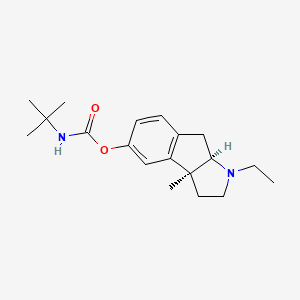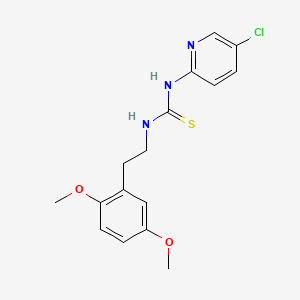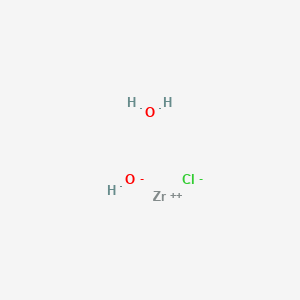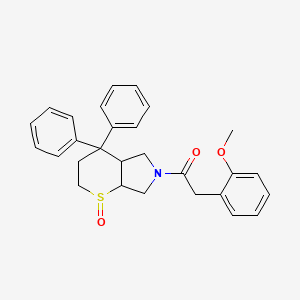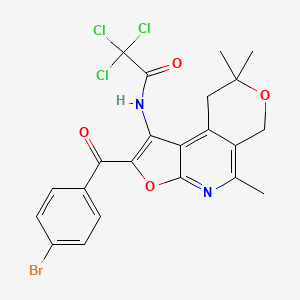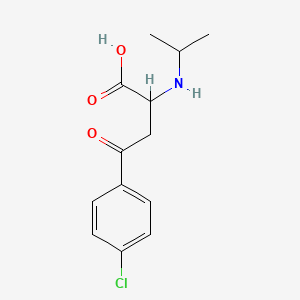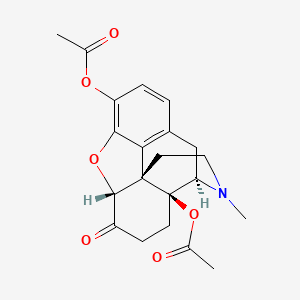
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate is a complex organic compound belonging to the morphinan class This compound is characterized by its unique structure, which includes an epoxy group, a ketone group, and two acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate typically involves multiple steps, starting from simpler morphinan derivatives. The process often includes:
Epoxidation: Introduction of the epoxy group through the reaction of an alkene with a peracid.
Acetylation: Addition of acetate groups using acetic anhydride in the presence of a catalyst.
Oxidation: Conversion of specific functional groups to ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Sequential addition of reagents in a controlled environment to ensure high yield and purity.
Continuous Flow Synthesis: Utilization of continuous reactors to streamline the synthesis process, improving efficiency and scalability.
化学反応の分析
Types of Reactions
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of additional ketone or carboxylic acid groups.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can replace acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for acetylation and substitution reactions.
Major Products
Oxidation Products: Additional ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with different functional groups replacing the acetate groups.
科学的研究の応用
(5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with various biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include:
Receptor Binding: Interaction with opioid receptors in the central nervous system.
Signal Transduction: Activation or inhibition of downstream signaling pathways, resulting in analgesic or anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Morphine: Another morphinan derivative with potent analgesic properties.
Codeine: A less potent analgesic compared to morphine but with similar structural features.
Oxycodone: A semi-synthetic opioid with a structure similar to (5alpha)-4,5-Epoxy-17-methyl-6-oxomorphinan-3,14-diyl diacetate.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its epoxy and acetate groups contribute to its unique interactions with biological targets, differentiating it from other morphinan derivatives.
特性
CAS番号 |
64643-76-1 |
|---|---|
分子式 |
C21H23NO6 |
分子量 |
385.4 g/mol |
IUPAC名 |
[(4R,4aS,7aR,12bS)-4a-acetyloxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-11(23)26-15-5-4-13-10-16-21(28-12(2)24)7-6-14(25)19-20(21,8-9-22(16)3)17(13)18(15)27-19/h4-5,16,19H,6-10H2,1-3H3/t16-,19+,20+,21-/m1/s1 |
InChIキー |
OPPSZLCGCWIRIA-MBPVOVBZSA-N |
異性体SMILES |
CC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4C)[C@@H](O2)C(=O)CC5)OC(=O)C)C=C1 |
正規SMILES |
CC(=O)OC1=C2C3=C(CC4C5(C3(CCN4C)C(O2)C(=O)CC5)OC(=O)C)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


